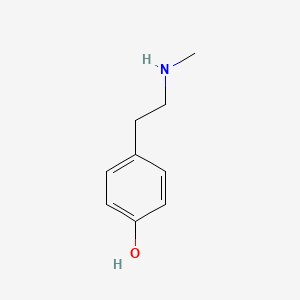
N-Méthyltyramine
Vue d'ensemble
Description
La N-méthyltyramine (chlorhydrate), également connue sous le nom de chlorhydrate de 4-hydroxy-N-méthylphénéthylamine, est un alcaloïde phénéthylamine naturel. On le trouve dans diverses plantes, notamment l'orange amère et l'orge. Ce composé est un dérivé de la tyramine, une amine biogène bien connue, et partage de nombreuses propriétés pharmacologiques avec elle .
Applications De Recherche Scientifique
La N-méthyltyramine (chlorhydrate) possède une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres dérivés de la phénéthylamine.
Biologie : Elle sert de composé modèle pour l'étude du métabolisme des amines biogènes.
Médecine : Elle présente des applications thérapeutiques potentielles en raison de ses propriétés d'agoniste adrénergique.
Industrie : Elle est utilisée dans la production de produits pharmaceutiques et comme additif alimentaire .
Mécanisme d'action
La this compound (chlorhydrate) exerce ses effets principalement par l'intermédiaire des récepteurs adrénergiques. Elle agit comme un antagoniste des récepteurs α-adrénergiques, inhibant la dégradation des graisses (lipolyse) et stimulant la libération de catécholamines. Cela conduit à une augmentation de l'appétit et à une meilleure digestion .
Mécanisme D'action
Target of Action
N-Methyltyramine (NMT) is a natural phenethylamine alkaloid found in a variety of plants . It primarily targets the α2-adrenoreceptor , which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
NMT acts as an antagonist of the α2-adrenoreceptor NMT also stimulates the secretion of gastrin and pancreatic enzymes , which enhances appetite and digestion .
Biochemical Pathways
NMT shares many pharmacological properties with tyramine, a well-known biogenic trace amine . It is biosynthetically produced by the N-methylation of tyramine via the action of the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants .
Pharmacokinetics
It is known that nmt is a trace amine, meaning it is present in the body in very small amounts . It is also known that NMT is produced in the body through the methylation of tyramine .
Result of Action
NMT has several effects at the molecular and cellular levels. It enhances appetite and digestion of foods by stimulating gastrin and pancreatic secretions . It can also relax mouse small intestinal smooth muscle and inhibit small intestinal propulsion . . In fact, it might increase appetite and slow down the breakdown of fat in fat cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Methyltyramine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is produced by the N-methylation of tyramine via the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants . N-Methyltyramine acts as an α2-adrenoreceptor antagonist and exhibits modest inhibitory activity with respect to the breakdown of fats (lipolysis) . It also stimulates the release of gastrin and pancreatic secretions, enhancing appetite and digestion .
Cellular Effects
N-Methyltyramine influences various cellular processes and cell functions. It has been shown to increase blood pressure in rats, inhibit electrically-induced contractions of the guinea-pig ileum, relax acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle, and increase the rate and contractile force of isolated guinea-pig atrium . N-Methyltyramine also promotes the release of noradrenaline, similar to tyramine, and is considered a stimulant . It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with adrenergic receptors .
Molecular Mechanism
At the molecular level, N-Methyltyramine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as an α-adrenoreceptor antagonist, which means it blocks the action of adrenergic receptors, leading to its effects on blood pressure and fat metabolism . N-Methyltyramine also stimulates the release of gastrin and pancreatic secretions, enhancing digestion . Its molecular mechanism involves the modulation of adrenergic receptors and the inhibition of lipolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyltyramine have been observed to change over time. Rapid distribution and metabolism were noted, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts were present in the liver and kidneys, and over 80% of the radiolabel was found in the urine within 1 hour . N-Methyltyramine’s stability and degradation in laboratory settings have not been extensively studied, but its rapid metabolism suggests a short duration of action .
Dosage Effects in Animal Models
The effects of N-Methyltyramine vary with different dosages in animal models. In rats, it increased blood pressure, inhibited electrically-induced contractions of the guinea-pig ileum, and relaxed acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle . In dogs, intravenous infusion of N-Methyltyramine at a constant rate increased renal blood flow, renal vascular resistance, and mean arterial pressure . High doses of N-Methyltyramine may lead to toxic or adverse effects, but specific threshold effects have not been well-documented .
Metabolic Pathways
N-Methyltyramine is involved in metabolic pathways through its interaction with enzymes and cofactors. It is biosynthesized from the amino acid L-tyrosine via a process of decarboxylation and N-methylation . The enzyme phenylethanolamine N-methyltransferase catalyzes the N-methylation of tyramine to produce N-Methyltyramine . This metabolic pathway is significant in both humans and plants .
Transport and Distribution
N-Methyltyramine is transported and distributed within cells and tissues through various mechanisms. It undergoes rapid distribution and metabolism, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts are found in the liver and kidneys, and over 80% of the radiolabel is excreted in the urine within 1 hour . N-Methyltyramine’s transport and distribution are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-Methyltyramine and its effects on activity or function have not been extensively studied. Its rapid distribution and metabolism suggest that it may not accumulate significantly in specific subcellular compartments
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La N-méthyltyramine (chlorhydrate) peut être synthétisée par N-méthylation de la tyramine. Une méthode courante consiste à utiliser un catalyseur de palladium sur carbone (Pd/C), de l'acide chlorhydrique concentré et de l'eau dans un réservoir d'hydrogénation. La réaction est effectuée à température ambiante sous atmosphère d'hydrogène. Après la réaction, le produit est filtré, concentré sous pression réduite et recristallisé dans l'éthanol pour obtenir de la this compound (chlorhydrate) pure .
Méthodes de production industrielle
La production industrielle de this compound (chlorhydrate) implique généralement une synthèse à grande échelle utilisant la méthode décrite ci-dessus. Cette approche est préférée à l'extraction à partir de plantes en raison de son efficacité et de sa rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
La N-méthyltyramine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent la convertir en son amine mère, la tyramine.
Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH₃) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Tyramine.
Substitution : Diverses phénéthylamines substituées.
Comparaison Avec Des Composés Similaires
Composés similaires
Tyramine : Le composé parent, qui est une amine trace naturelle.
N,N-diméthyltyramine (Hordénine) : Un autre dérivé méthylé de la tyramine.
N,N,N-triméthyltyramine (Candicine) : Un autre dérivé méthylé
Unicité
La N-méthyltyramine (chlorhydrate) est unique en raison de son activité spécifique des récepteurs adrénergiques et de sa capacité à inhiber la lipolyse tout en stimulant l'appétit. Cela la distingue d'autres composés similaires comme la tyramine et l'hordénine, qui présentent des profils pharmacologiques différents .
Propriétés
IUPAC Name |
4-[2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13062-76-5 (hydrochloride) | |
| Record name | Methyl-4-tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190496 | |
| Record name | Methyl-4-tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
370-98-9 | |
| Record name | N-Methyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyltyramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl-4-tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(methylamino)ethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

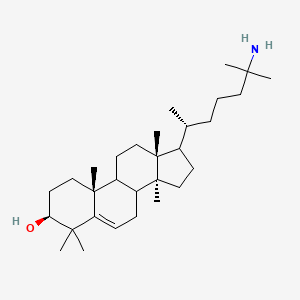
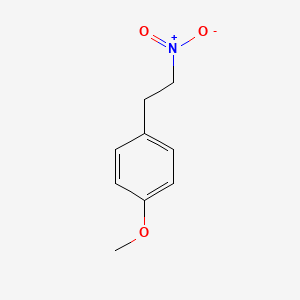
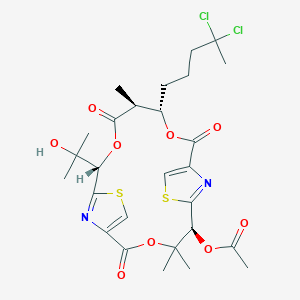

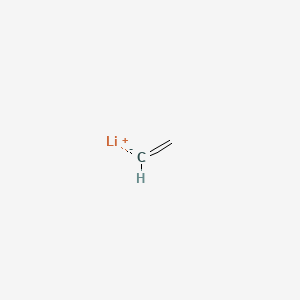
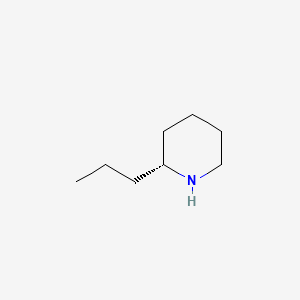

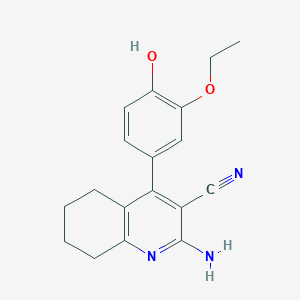
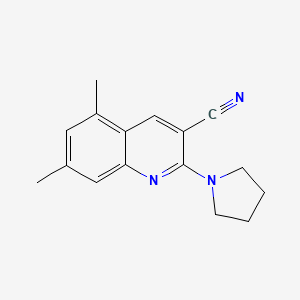
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
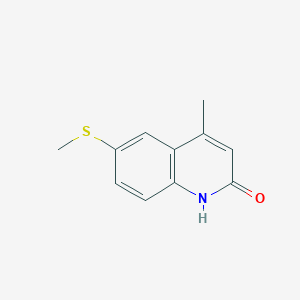
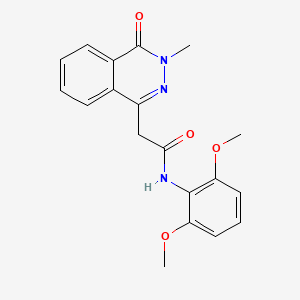
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
